Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide
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Overview
Description
Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide (GD4K-na) is a substrate for human enteropeptidase . It is a sensitive and specific fluorogenic substrate for enterokinase .
Synthesis Analysis
The purified L-HEP cleaved the synthetic peptide substrate Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide with kinetic parameters K(m)=0.16 mM and k(cat)=115 s(-1) and small ester Z-Lys-SBzl with K(m)=140 microM, k(cat)=133 s(-1) .Molecular Structure Analysis
The molecular formula of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is C34H44N8O14 . The molecular weight is 788.8 g/mol . The IUPAC name is 3-[(2-aminoacetyl)amino]-4-[[1-[[1-[[1-[[6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid .Chemical Reactions Analysis
Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is a substrate for human enteropeptidase . It is cleaved by the purified L-HEP .Physical And Chemical Properties Analysis
Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is a powder that is soluble in water at 50 mg/mL, clear, colorless . It has a molecular weight of 788.76 .Scientific Research Applications
Enzymatic specificity of prolyl oligopeptidase The study explored the secondary specificity of prolyl oligopeptidase, particularly its interactions with residues linked to proline, a primary specificity determinant. The research used various peptide substrates, noting that elongation of the classic dipeptide substrate with additional residues resulted in decreased specificity rate constants. The study found a limited binding site for prolyl oligopeptidase, a notable distinction compared to other serine endopeptidases. Interestingly, the insertion of charged residues like lysine or aspartic acid significantly influenced the rates and pH-rate profiles, hinting at a charged active site at higher pH levels that could attract or repel charged substrates (Polgár, 1992).
Enzyme Inhibition and Activity Studies
Investigating effects of denaturants on recombinant bovine Enterokinase This research focused on the inhibitory effects of denaturants such as guanidine hydrochloride, thiourea, and urea on the activity of recombinant bovine Enterokinase (rEK) during the hydrolysis of Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide. It was discovered that these denaturants had a strong inhibitory effect on rEK activity, with specific concentrations leading to significant loss of enzyme activity. The study suggested that the mechanism of inhibition by these denaturants is reversible and competitive (Qing-xi, 2011).
properties
IUPAC Name |
(3S)-3-[(2-aminoacetyl)amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N8O14/c35-10-4-3-7-20(30(52)37-19-9-8-17-5-1-2-6-18(17)11-19)39-32(54)22(13-27(46)47)41-34(56)24(15-29(50)51)42-33(55)23(14-28(48)49)40-31(53)21(12-26(44)45)38-25(43)16-36/h1-2,5-6,8-9,11,20-24H,3-4,7,10,12-16,35-36H2,(H,37,52)(H,38,43)(H,39,54)(H,40,53)(H,41,56)(H,42,55)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t20-,21-,22-,23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWULMEPVZWTP-LSBAASHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N8O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide | |
CAS RN |
70023-02-8 |
Source
|
Record name | Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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